molecular formula C18H22N2O B4588625 N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide

N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide

Cat. No.: B4588625
M. Wt: 282.4 g/mol
InChI Key: QMPJEZXSJXPOHZ-UHFFFAOYSA-N
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Description

N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to a carboxamide group, along with a propyl chain substituted with a propan-2-yl group on a phenyl ring

Scientific Research Applications

N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

    Industry: It may find applications in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(propan-2-yl)benzyl chloride with propylamine to form N-(4-(propan-2-yl)phenyl)propylamine.

    Coupling Reaction: The intermediate is then coupled with pyridine-3-carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Mechanism of Action

The mechanism of action of N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[4-(propan-2-yl)phenyl]ethyl}pyridine-3-carboxamide: Similar structure but with an ethyl chain instead of a propyl chain.

    N-{1-[4-(propan-2-yl)phenyl]methyl}pyridine-3-carboxamide: Similar structure but with a methyl chain instead of a propyl chain.

Uniqueness

N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity, binding affinity, and overall properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

N-[1-(4-propan-2-ylphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-4-17(15-9-7-14(8-10-15)13(2)3)20-18(21)16-6-5-11-19-12-16/h5-13,17H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPJEZXSJXPOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.